Gboxin

Glioblastoma Mitochondrial Complex V OXPHOS Inhibition

Gboxin is the only OXPHOS inhibitor that exploits elevated mitochondrial Δψm in cancer cells for selective accumulation, achieving irreversible OCR inhibition with >33-fold selectivity over non-transformed cells. Its permanent positive charge enables cancer-cell-specific F0F1 ATP synthase targeting unmatched by oligomycin. Ideal for in vitro GBM metabolic dissection (~150 nM IC50 in primary GBM cells). Note: For in vivo efficacy models, procure the metabolically stable analog S-Gboxin (CAS 2101317-21-7) due to rapid plasma clearance (t½ <1 h) of the parent compound.

Molecular Formula C22H33ClN2O2
Molecular Weight 393.0 g/mol
CAS No. 2101315-36-8
Cat. No. B607609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGboxin
CAS2101315-36-8
SynonymsGboxin;  Gboxin chloride
Molecular FormulaC22H33ClN2O2
Molecular Weight393.0 g/mol
Structural Identifiers
SMILESCCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
InChIInChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
InChIKeyUBWVTCCKVGOTBG-VYZBTARASA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gboxin (CAS 2101315-36-8): A Mitochondrial Complex V Inhibitor for Glioblastoma Research


Gboxin (CAS 2101315-36-8) is a small-molecule benzimidazolinium derivative with the molecular formula C22H33ClN2O2 and a molecular weight of 392.96 g/mol [1]. It was identified from a 200,000-compound screen as an inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets the mitochondrial F0F1 ATP synthase (Complex V) [2]. Gboxin selectively inhibits the growth of primary mouse and human glioblastoma (GBM) cells while sparing non-cancerous cells such as mouse embryonic fibroblasts (MEFs) and neonatal astrocytes [3]. Its mechanism involves accumulation in the mitochondrial matrix of cancer cells, exploiting their elevated membrane potential and pH, leading to disruption of ATP production and subsequent cell death [4]. Gboxin is supplied as a research-grade compound with typical purity specifications ranging from 95% to >98% .

Why OXPHOS Inhibitors Cannot Substitute for Gboxin in GBM Research


While multiple oxidative phosphorylation (OXPHOS) inhibitors exist, including oligomycin, IACS-010759, and metformin, these agents cannot be interchangeably substituted for Gboxin in glioblastoma research. Gboxin exhibits a unique, cancer cell-specific accumulation mechanism driven by the elevated mitochondrial membrane potential and pH characteristic of GBM cells, a property not shared by other Complex V inhibitors [1]. Furthermore, Gboxin demonstrates a remarkable therapeutic window, with IC50 values approximately 1000-fold lower in GBM cells compared to standard-of-care temozolomide (TMZ), a differential not observed with other OXPHOS inhibitors [2]. Critically, structure-activity relationship (SAR) studies reveal that even closely related analogs (e.g., S-Gboxin, Y9, 5d) exhibit altered potency, metabolic stability, pharmacokinetic profiles, and even distinct mechanisms of action, underscoring that the precise molecular structure of Gboxin is essential for its specific GBM-targeting properties .

Quantitative Evidence Differentiating Gboxin from Analogs and Alternatives


Cancer Cell Selectivity: Gboxin Spares Normal Cells Unlike Broad-Spectrum OXPHOS Inhibitors

Gboxin exhibits a high degree of selectivity for glioblastoma (GBM) cells over non-cancerous cells, a key differentiator from broad-spectrum OXPHOS inhibitors like oligomycin. In a 200,000-compound screen, Gboxin specifically inhibited the growth of primary mouse GBM cells (HTS line) but not mouse embryonic fibroblasts (MEFs) or neonatal astrocytes [1]. This selectivity was confirmed in viability assays showing a clear therapeutic window for HTS cells [2]. In contrast, oligomycin, a classic Complex V inhibitor, inhibits both cancerous and non-cancerous cells, leading to systemic toxicity [3].

Glioblastoma Mitochondrial Complex V OXPHOS Inhibition

Potency in GBM Cells: Gboxin IC50 vs. Temozolomide and Oligomycin

Gboxin demonstrates exceptional potency in GBM cells, with an IC50 of approximately 150 nM in primary mouse GBM (HTS) cells [1]. This is approximately 1000-fold lower than the IC50 range for the first-line GBM chemotherapeutic temozolomide (TMZ), which typically ranges from 14 µM to 250 µM [2]. For comparison, the classic Complex V inhibitor oligomycin has an IC50 in the low nanomolar range in some cell types but lacks cancer cell selectivity, leading to cytotoxicity in normal cells at similar concentrations [3].

Glioblastoma IC50 Temozolomide

In Vivo Pharmacokinetics: Free Gboxin vs. Nanoformulated Gboxin and S-Gboxin

Free Gboxin exhibits a very short elimination half-life of less than 5 minutes in vivo, severely limiting its direct therapeutic application [1]. This is a significant differentiator from its analog S-Gboxin, which was specifically developed through SAR studies to improve metabolic stability and pharmacokinetic properties for in vivo studies . Furthermore, when Gboxin is encapsulated in a biomimetic nanomedicine (HM-NPs@G), its blood circulation half-life is extended to 4.90 hours, a 10.4-fold increase over free Gboxin (0.47 hours), and tumor accumulation improves from 1.06% ID/g to 7.73% ID/g [2].

Pharmacokinetics Blood-Brain Barrier Drug Delivery

Mechanism of Action: Gboxin vs. Y9 and 5d Analogs

While Gboxin primarily exerts its anti-cancer effects through inhibition of mitochondrial Complex V (F0F1 ATP synthase) leading to OXPHOS disruption [1], its analogs can diverge significantly in mechanism. Y9, a Gboxin analog, outperforms Gboxin in non-small cell lung cancer (NSCLC) models not by more potent OXPHOS inhibition, but by inducing lysosomal dysfunction and apoptosis [2]. Similarly, the analog 5d shows stronger apoptosis induction than Gboxin in diffuse large B-cell lymphoma (DLBCL) cells, achieving an IC50 below 1 µM [3]. This highlights that structural modifications to the Gboxin scaffold can profoundly alter the downstream cellular response.

Mechanism of Action Lysosomal Dysfunction OXPHOS

S-Gboxin: An Analog with Enhanced Metabolic Stability and Potency

S-Gboxin (CAS 2101317-21-7) is a functional analog of Gboxin developed to address the parent compound's metabolic instability and poor in vivo pharmacokinetics . In cell-based assays, S-Gboxin inhibits the growth of mouse and human glioblastoma (GBM) cells with an IC50 of 470 nM . While this IC50 is approximately 3-fold higher (less potent) than Gboxin's reported 150 nM in primary mouse GBM cells, S-Gboxin was specifically selected for improved metabolic stability and pharmacokinetic properties suitable for in vivo studies, making it a preferred alternative for animal experiments where Gboxin's rapid clearance is a limitation [1].

S-Gboxin Metabolic Stability Analog

B-Gboxin: A Biotinylated Probe for Target Engagement Studies

B-Gboxin is a biotinylated derivative of Gboxin used as a chemical probe to study target engagement and protein interactions [1]. In HTS GBM cells, B-Gboxin exhibits a higher IC50 of 1,530 nM compared to Gboxin's 150 nM, a 10.2-fold reduction in potency due to the biotin modification [2]. Despite reduced potency, B-Gboxin retains the ability to inhibit oxygen consumption rate (OCR) and associates with multiple OXPHOS proteins, as demonstrated by pulldown assays and mass spectrometry, validating its utility for target identification and mechanism-of-action studies [3].

B-Gboxin Target Engagement Chemical Probe

Optimal Use Cases for Gboxin Based on Quantitative Evidence


In Vitro Dissection of Mitochondrial Complex V Function in Glioblastoma

Gboxin's high potency (IC50 ~150 nM) and selectivity for GBM cells over normal astrocytes and fibroblasts make it the preferred tool compound for in vitro studies investigating the role of mitochondrial Complex V (F0F1 ATP synthase) in glioblastoma metabolism and survival [1]. Its rapid and irreversible inhibition of oxygen consumption allows for precise temporal control in metabolic flux assays [2].

Target Engagement and Proteomics Studies Using B-Gboxin

B-Gboxin, despite its 10.2-fold lower potency (IC50 1,530 nM), is the appropriate choice for pull-down assays, mass spectrometry, and western blot-based target validation studies. It enables identification of Gboxin-binding proteins within the OXPHOS complex and can be used to confirm on-target engagement in cellular models [3].

In Vivo Studies of OXPHOS Inhibition in GBM Requiring Sustained Exposure

For animal studies where sustained drug exposure is required, S-Gboxin (IC50 470 nM) should be prioritized over Gboxin due to its enhanced metabolic stability and improved pharmacokinetic profile . Alternatively, if the parent compound's mechanism is essential, Gboxin should be used in a nanoformulated delivery system (e.g., HM-NPs@G) to extend its circulation half-life from 0.47 hours to 4.90 hours and improve tumor accumulation [4].

Combination Therapy Studies with mTOR Inhibitors or Radiotherapy

Gboxin has demonstrated synergy with mTORC1 inhibition in dual-target therapeutic strategies for GBM [5] and has been shown to suppress the growth of both TMZ-sensitive and TMZ-resistant GBM cells, making it a valuable tool for combination studies aimed at overcoming drug resistance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gboxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.